N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(pyridine-4-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-2-4-12(5-3-10)16-14(20)18-17-13(19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPKWGXKALABBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine-4-carboxamide with 4-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiourea group increases molecular weight compared to simpler carboxamides (e.g., 227.26 vs.
- Chlorine or nitro substituents in thiazolidinone derivatives enhance anti-inflammatory potency but may reduce metabolic stability .
Biological Activity
N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a pyridine ring, a carbamothioyl group, and a methylphenyl moiety, which contribute to its unique chemical reactivity and biological properties. The structural formula can be represented as:
This compound exhibits various biological effects primarily through its interaction with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. Inhibition percentages reported are approximately 85% against BChE and AChE, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell growth and survival.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings are summarized in the table below:
Case Studies and Experimental Findings
- Enzyme Inhibition Studies : A study conducted on the enzyme inhibition properties of related compounds showed that derivatives of carbamothioyl groups exhibit significant inhibitory effects on AChE and BChE, suggesting that this compound could also possess similar activities .
- Anticancer Research : Another investigation focused on the anticancer potential of pyridine derivatives found that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, providing a basis for further exploration of this compound in cancer therapy.
- Molecular Docking Studies : Molecular docking studies have illustrated that this compound binds effectively to target enzymes, with binding energies indicating strong interactions that may correlate with its inhibitory effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide with high yield and purity?
- Methodological Answer : Use multi-step synthesis with optimized conditions:
- Step 1 : Coupling of 4-methylphenyl isothiocyanate with pyridine-4-carboxamide precursors.
- Step 2 : Catalytic amidation or thiourea formation under controlled pH and temperature.
- Solvent/Catalyst : Dimethylformamide (DMF) with triethylamine as a base catalyst enhances reaction efficiency .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation and spatial conformation .
- Spectroscopy :
- IR : Confirm carbamothioyl (C=S, ~1200 cm⁻¹) and amide (C=O, ~1670 cm⁻¹) groups.
- NMR : Analyze aromatic protons (δ 7.2–8.5 ppm) and thiourea NH signals (δ 9–11 ppm) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonds with the carbamothioyl group and π-π stacking with the pyridine ring .
- Enzyme Kinetics : Conduct Michaelis-Menten assays to determine inhibition constants (Ki) and mode (competitive/uncompetitive).
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS to assess absorption/metabolism discrepancies.
- Solubility Optimization : Test co-solvents (e.g., PEG-400) or salt forms to improve bioavailability.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., thiourea hydrolysis) .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the phenyl (e.g., halogen vs. methyl) and pyridine rings to assess activity trends.
- 3D-QSAR Modeling : Build models using VLife MDS to correlate steric/electronic fields with biological data (e.g., IC50). Prioritize electron-withdrawing groups (e.g., -NO₂) for enhanced activity .
Q. How can computational tools enhance the design of derivatives with improved target selectivity?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Simulate binding free energy changes for mutations in target vs. off-target proteins.
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable toxicity and permeability profiles .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC50/IC50.
- ANOVA with Tukey’s Test : Compare treatment groups to control for significance (p < 0.05).
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., temperature, solvent polarity) to identify critical parameters.
- In Situ Monitoring : Employ HPLC or ReactIR to track intermediate formation and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
